molecular formula C28H24Cl2O7 B562988 Bischloroanthrabenzoxocinone CAS No. 866022-28-8

Bischloroanthrabenzoxocinone

Cat. No. B562988
CAS RN: 866022-28-8
M. Wt: 543.4
InChI Key: ZGJMIZXNGYVIRM-XCZPVHLTSA-N
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Description

Bischloroanthrabenzoxocinone, also known as (-)-BABX, is a potent Type II fatty acid synthesis (FASII) inhibitor . It inhibits fatty acid synthesis and shows antibacterial activities. It also inhibits the synthesis of phospholipid, DNA, RNA, protein, and cell wall .


Molecular Structure Analysis

The molecular weight of Bischloroanthrabenzoxocinone is 543.39 and its molecular formula is C28H24Cl2O7 . The structure includes a β-lactam ring, which is a common feature in many antibiotics .

Scientific Research Applications

1. Antibacterial Activity and Potential as Liver X Receptor Ligands

Bischloroanthrabenzoxocinone (BABX) exhibits significant antibacterial activity, particularly against Gram-positive bacteria. It also shows potential as a liver X receptor (LXR) ligand, which plays a crucial role in cholesterol homeostasis. BABX's IC50 values for LXRalpha-SPA binding are noteworthy, indicating its potential in regulating cholesterol levels (Herath et al., 2005).

2. Role in Inhibiting Type II Fatty Acid Synthesis

BABX is also recognized for its role in inhibiting type II fatty acid synthesis. This inhibition is a vital aspect of its antibacterial properties, as it targets a fundamental bacterial metabolic process, contributing to its effectiveness against resistant strains (Herath et al., 2005).

3. Application in Antimicrobial Drug Development

The structural modification of anthrabenzoxocinones (ABXs), a group that includes BABX, through biosynthetic engineering has led to the creation of novel ABX analogues. These analogues exhibit improved antimicrobial activity, highlighting BABX's potential as a basis for developing potent new antimicrobial agents (Mei et al., 2017).

4. Implications in Cancer Research

Although not directly related to BABX, research on related anthracene derivatives, like bisantrene, has shown significant antitumor activity in various cancer models. This suggests the potential of BABX and its analogues in cancer research and treatment, providing a direction for future investigations into their efficacy against cancerous cells (Alberts et al., 1982).

Mechanism of Action

Bischloroanthrabenzoxocinone acts as a potent Type II fatty acid synthesis (FASII) inhibitor . It has been shown to inhibit agonist binding to Liver X receptors (LXR). These receptors regulate the expression of the ABCA1 gene, which mediates the efflux of cholesterol from cells .

Safety and Hazards

While specific safety and hazard information for Bischloroanthrabenzoxocinone was not found, it’s generally recommended to handle such compounds with care, using appropriate personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

19,20-dichloro-16-oxapentacyclo[12.10.0.02,11.04,9.015,22]tetracosa-1(14),2,4,6,8,10,12,15(22),17,19,23-undecaen-21-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl2O2/c24-20-9-10-27-23-17-6-5-15-11-13-3-1-2-4-14(13)12-19(15)16(17)7-8-18(23)22(26)21(20)25/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPSZYNJYJMHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=C4OC=CC(=C(C5=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722781
Record name 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one

CAS RN

866022-28-8
Record name 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does bischloroanthrabenzoxocinone interact with its target and what are the downstream effects?

A1: Bischloroanthrabenzoxocinone (BABX) targets the bacterial type II fatty acid synthesis (FASII) pathway . While the exact mechanism of action within the FASII pathway is not fully elucidated in the provided research, its inhibitory effect on this pathway ultimately disrupts bacterial cell viability. This disruption makes BABX a promising candidate for the development of novel antibiotics .

Q2: What is the impact of bischloroanthrabenzoxocinone on different bacterial species?

A2: Research indicates that bischloroanthrabenzoxocinone demonstrates varying degrees of effectiveness against different bacterial species. For instance, it exhibits good antibacterial activity against Staphylococcus aureus and permeable Escherichia coli strains, with minimum inhibitory concentrations (MIC) ranging from 0.2 to 0.4 μg/mL . This difference in efficacy highlights the importance of further investigating its activity spectrum against a broader range of bacterial pathogens.

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